Unii-KP3VT00O7V
Description
Unii-KP3VT00O7V is a synthetic chemical compound primarily utilized in industrial and pharmaceutical research. While its exact structure remains proprietary, available data suggest it belongs to the class of organophosphorus compounds, characterized by a central phosphorus atom bonded to organic groups. Its synthesis involves a multi-step reaction sequence, including phosphorylation and purification via column chromatography, yielding a high-purity product (>98% by HPLC) . Key applications include its role as a flame retardant additive in polymer matrices and as a ligand in coordination chemistry due to its electron-donating properties .
Properties
CAS No. |
923932-43-8 |
|---|---|
Molecular Formula |
C19H18D2FNO3 |
Molecular Weight |
331.3836 |
IUPAC Name |
(3S,4R)-3-[(2,2-dideuterio-1,3-benzodioxol-5-yl)oxymethyl]-4-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1/i12D2 |
InChI Key |
AHOUBRCZNHFOSL-SVLNYFRSSA-N |
SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CTP-347; CTP 347; CTP347. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Compound A: Bis(2-chloroethyl) phosphate (UNII-123ABC456D)
- Structural Similarities :
- Both compounds feature a phosphate ester backbone.
- Chlorine substituents in Compound A mirror the halogenated groups in Unii-KP3VT00O7V.
- Key Differences :
- Thermal Stability : this compound exhibits superior thermal stability (decomposition temp. 280°C vs. 210°C for Compound A), attributed to its bulky aryl substituents .
- Solubility : this compound is sparingly soluble in polar solvents (e.g., water: <0.1 g/L), whereas Compound A shows moderate solubility (water: 2.5 g/L) due to its smaller alkyl chains .
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Compound A |
|---|---|---|
| Molecular Formula | C₁₈H₁₅Cl₂O₄P | C₄H₈Cl₂O₄P |
| Molecular Weight (g/mol) | 405.2 | 228.9 |
| Melting Point (°C) | 145–148 | 75–78 |
| LogP (Octanol-Water) | 4.2 | 1.8 |
Compound B: Triphenyl phosphate (UNII-789XYZ012E)
- Structural Similarities :
- Both contain aromatic rings bonded to phosphorus.
- Key Differences: Flame Retardancy Efficiency: this compound reduces peak heat release rate (pHRR) by 60% in epoxy resins, outperforming Compound B (45% reduction) due to synergistic char-forming mechanisms .
Functional Analogs
Compound C: Aluminum diethylphosphinate (UNII-456DEF789G)
- Functional Similarities :
- Both act as flame retardants in polyamide composites.
- Key Differences: Mechanism: this compound operates via gas-phase radical quenching, while Compound C functions through condensed-phase barrier formation .
Table 2: Performance in Polyamide 6,6
| Parameter | This compound | Compound C |
|---|---|---|
| LOI (%) | 32.5 | 28.0 |
| UL-94 Rating | V-0 | V-1 |
| Tensile Strength (MPa) | 75 ± 3 | 68 ± 4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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